

Application Notes and Protocols: Antioxidant 1010 in Food Contact Materials and Migration Analysis

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Compound of Interest

Compound Name: Antioxidant 1010

Cat. No.: B1672178

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Introduction to Antioxidant 1010 in Food Contact Materials

Antioxidant 1010, chemically known as Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), is a high molecular weight, sterically hindered phenolic antioxidant. [1][2] It is widely utilized in the plastics industry to protect polymers from thermo-oxidative degradation during processing and end-use.[3][4] Its primary function is to scavenge free radicals, thereby preventing the breakdown of polymer chains, which preserves the mechanical properties, color stability, and overall integrity of the plastic.[3]

Due to its effectiveness and low volatility, **Antioxidant 1010** is a common additive in various polymers used for food packaging, such as polyethylene (PE) and polypropylene (PP). As these materials are in direct contact with food, the potential for migration of the antioxidant from the packaging into the foodstuff is a critical safety consideration. Regulatory bodies in the European Union and the United States have established guidelines and limits for its use to ensure consumer safety.

Regulatory Framework

The use of **Antioxidant 1010** in food contact materials is regulated to control consumer exposure.

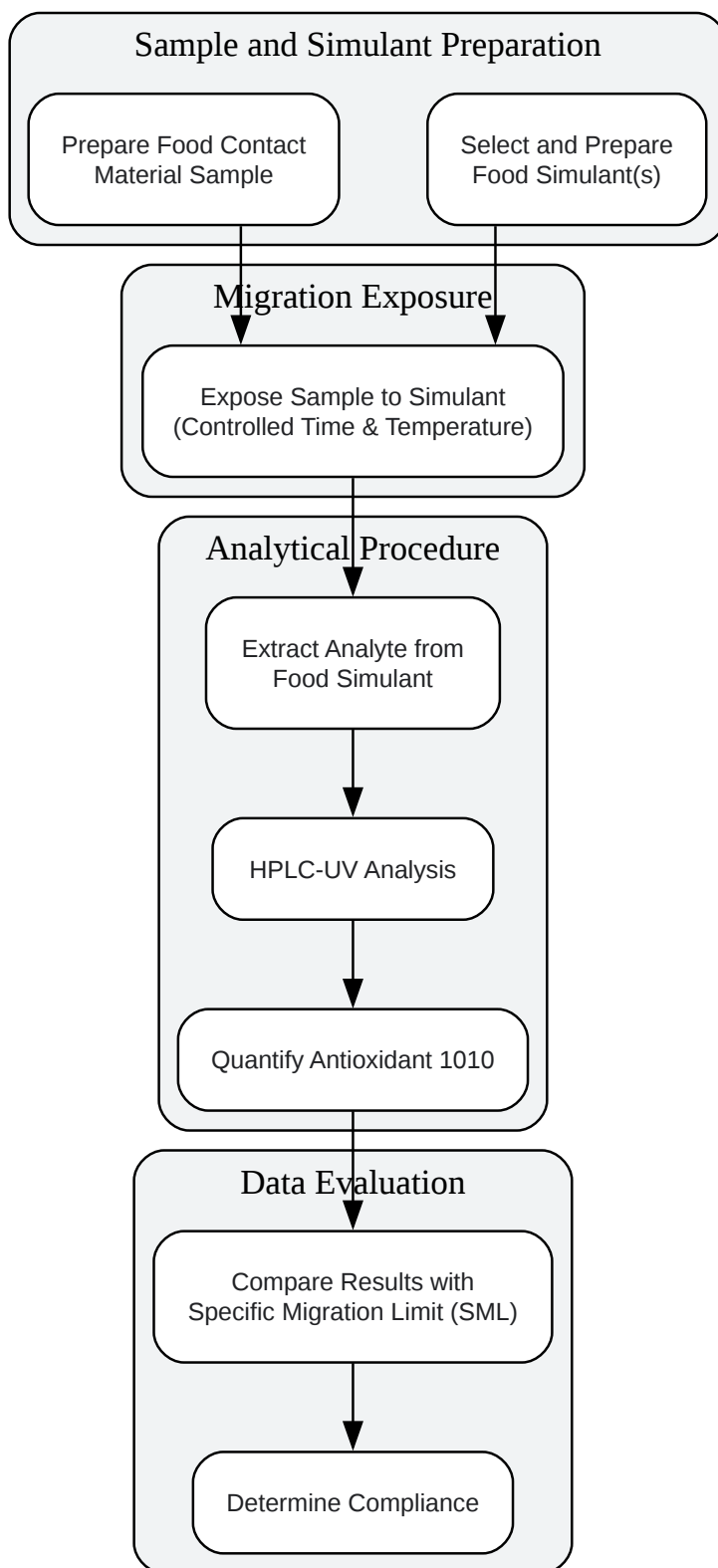
- European Union: The Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food sets a Specific Migration Limit (SML) for **Antioxidant 1010**. The SML is the maximum permitted amount of a substance that can migrate from a food contact material into food. For **Antioxidant 1010** (FCM Substance No. 433), the SML is 6 mg/kg of food. The overall migration limit for all substances from a plastic material into food is 10 mg/dm² of the contact surface or 60 mg/kg of food.
- United States: The Food and Drug Administration (FDA) lists pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] as an antioxidant and/or stabilizer for polymers in 21 CFR 178.2010. Its use in olefin polymers, such as polyethylene and polypropylene, is further specified under 21 CFR 177.1520. The regulation stipulates that the quantity used shall not exceed the amount reasonably required to accomplish the intended technical effect.

Migration Testing of Antioxidant 1010

Migration testing is essential to verify that the amount of **Antioxidant 1010** migrating from a food contact material into food does not exceed the established limits. This involves exposing the material to food simulants under controlled conditions of time and temperature that represent the intended use of the packaging.

Experimental Workflow for Migration Testing

The following diagram illustrates the general workflow for conducting a migration test for **Antioxidant 1010**.



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Caption: Workflow for **Antioxidant 1010** migration testing.

Quantitative Data on Antioxidant 1010 Migration

The table below summarizes migration data from various studies, showcasing the influence of polymer type, food simulant, and testing conditions on the migration of **Antioxidant 1010**.

Polymer	Food Simulant	Temperature (°C)	Time	Migration Level	Reference
Polypropylene (PP)	95% Ethanol	121 (Autoclave)	-	Increased migration compared to other conditions	
Polypropylene (PP)	95% Ethanol	-	-	Higher migration than in aqueous simulants	
High-Density Polyethylene (HDPE)	95% Ethanol	121 (250°F)	2 hours	Slightly greater than into cooking oil	
High-Density Polyethylene (HDPE)	50% Ethanol	121 (250°F)	2 hours	Slightly less than into cooking oil	
High-Density Polyethylene (HDPE)	Cooking Oil	121 (250°F)	2 hours	-	
Polypropylene (PP)	Alcohols (C4-C8)	121 (250°F)	2 hours	Much greater than into cooking oil	
Low-Density Polyethylene (LDPE)	Acetic Acid 3% (w/v)	40	60 days	0.8 ± 0.04 mg/L	
Low-Density Polyethylene (LDPE)	Doogh (Yogurt Drink)	40	60 days	0.62 ± 0.03 mg/kg	

Detailed Experimental Protocol: Migration Testing of Antioxidant 1010 by HPLC-UV

This protocol details a method for the quantitative analysis of **Antioxidant 1010** migration from food contact materials into food simulants using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Materials and Reagents

- Food Contact Material: Sample of the plastic packaging to be tested.
- Food Simulants:
 - Aqueous, non-acidic food: Distilled water or water of equivalent quality (Simulant A).
 - Aqueous, acidic food (pH < 4.5): 3% (w/v) acetic acid in distilled water (Simulant B).
 - Alcoholic food: 10%, 20%, or 50% (v/v) ethanol in distilled water (Simulant C, D1, D2).
 - Fatty food: Olive oil or 95% (v/v) ethanol in distilled water (Simulant D2) or Isooctane.
- Solvents: HPLC grade methanol, acetonitrile, and water.
- Standards: **Antioxidant 1010** reference standard.
- Extraction Solvents: Acetonitrile.
- Other: Sodium chloride, sodium hydroxide (for sample preparation from certain food matrices).

Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Incubator or oven for controlled temperature exposure.
- Glass migration cells or pouches.

- Analytical balance.
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Syringe filters (e.g., 0.45 μm PTFE).
- Ultrasonic bath.
- Vortex mixer.

Experimental Procedure

3.1. Sample Preparation and Exposure

- Cut the food contact material into test specimens of a known surface area (e.g., 1 dm^2).
- Place the test specimen in a migration cell or form a pouch and fill it with a known volume of the selected food simulant. The standard ratio is 6 dm^2 of sample per 1 kg of food simulant.
- Expose the samples to the conditions of time and temperature as specified by regulations, which should correspond to the worst foreseeable conditions of use for the food packaging. For example, 10 days at 40°C for long-term storage at room temperature.

3.2. Preparation of Standard Solutions

- Prepare a stock solution of **Antioxidant 1010** (e.g., 1000 mg/L) in methanol.
- From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 100 mg/L) by dilution with the mobile phase.

3.3. Extraction of **Antioxidant 1010** from Food Simulants

- Aqueous and Ethanolic Simulants: These can often be directly injected into the HPLC after filtration through a 0.45 μm syringe filter. If concentration is needed, a solid-phase extraction (SPE) step may be employed.
- Fatty Food Simulants (e.g., Olive Oil): A liquid-liquid extraction is typically required.
 - Take a known volume of the olive oil simulant.

- Add an equal volume of a solvent in which **Antioxidant 1010** is soluble but the oil is not, such as acetonitrile.
- Vortex vigorously for 1-2 minutes to extract the antioxidant into the acetonitrile phase.
- Centrifuge to separate the phases.
- Carefully collect the upper acetonitrile layer.
- The extraction may be repeated to improve recovery.
- The combined extracts may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase before HPLC analysis.
- Real Food Samples (e.g., Doogh):
 - To 1 g of the sample, add 5 ml of acetonitrile and 50 µl of 0.02 mol/L sodium hydroxide.
 - Vortex for 1 minute.
 - Ultrasonicate for 10 minutes.
 - Add 0.25 g of sodium chloride for phase separation and vortex again.
 - Centrifuge and collect the supernatant for HPLC analysis.

3.4. HPLC-UV Analysis

- Chromatographic Conditions:
 - Mobile Phase: Isocratic elution with Methanol/Water (95:5 v/v).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Injection Volume: 20 µL.
 - UV Detection Wavelength: 278 nm.

- Analysis Sequence:
 - Inject the standard solutions to generate a calibration curve.
 - Inject the prepared sample extracts.

3.5. Quantification

- Identify the peak for **Antioxidant 1010** in the sample chromatograms by comparing the retention time with that of the standard.
- Calculate the concentration of **Antioxidant 1010** in the sample extract using the calibration curve.
- Calculate the specific migration (SM) in mg/kg of food or mg/dm² of surface area using the following formula:

$$SM \text{ (mg/kg)} = (C \times V) / (m)$$

Where:

- C = Concentration of **Antioxidant 1010** in the food simulant (mg/L)
- V = Volume of the food simulant (L)
- m = Mass of the food simulant (assumed to be 1 kg if the volume is 1 L)

$$SM \text{ (mg/dm}^2\text{)} = (C \times V) / (A)$$

Where:

- A = Surface area of the food contact material (dm²)

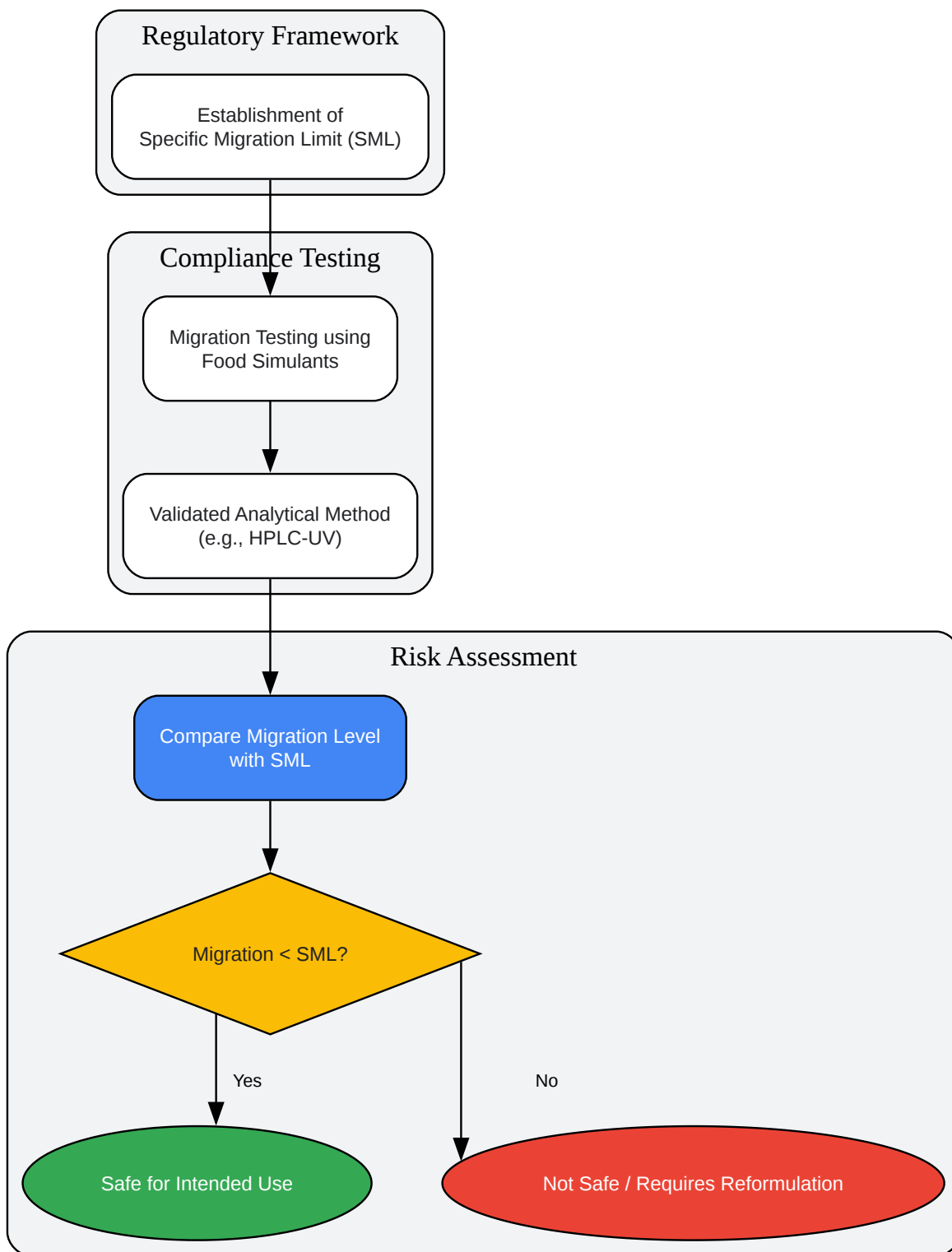
Quality Control and System Suitability

To ensure the reliability of the results, the following quality control and system suitability tests should be performed:

- **System Suitability:** Before starting the analysis, inject a standard solution multiple times (e.g., $n=6$) to check for system precision. The relative standard deviation (RSD) of the peak areas and retention times should be less than 2%. Other parameters like theoretical plates, tailing factor, and resolution should also be monitored.
- **Linearity:** The calibration curve should have a correlation coefficient (r^2) of > 0.99 .
- **Accuracy:** Determined by spike and recovery experiments. A known amount of **Antioxidant 1010** is added to a blank food simulant and analyzed. The recovery should typically be within 80-120%.
- **Precision:** Assessed by analyzing replicate samples. The RSD should be within an acceptable range (e.g., $<15\%$).
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Signaling Pathway and Logical Relationships

The logical relationship for ensuring the safety of **Antioxidant 1010** in food contact materials is depicted in the following diagram.



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Caption: Safety assessment logic for **Antioxidant 1010**.

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